(2-Chloroethyl)phosphonic acid monoethyl ester
Description
(2-Chloroethyl)phosphonic acid monoethyl ester is an organophosphorus compound characterized by a phosphonic acid backbone substituted with a 2-chloroethyl group and an ethyl ester moiety. Its structure (chemical formula: C₄H₁₀ClO₃P) enables reactivity tailored for applications in agriculture, pharmaceuticals, and materials science. The compound is synthesized via esterification of (2-chloroethyl)phosphonic acid, often under controlled conditions to optimize purity and yield . Key properties include moderate polarity, hydrolytic stability under neutral conditions, and selective reactivity due to the chloroethyl group .
Properties
CAS No. |
23510-39-6 |
|---|---|
Molecular Formula |
C4H10ClO3P |
Molecular Weight |
172.55 g/mol |
IUPAC Name |
2-chloroethyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C4H10ClO3P/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3,(H,6,7) |
InChI Key |
BOEGWRHPJUASPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-Chloroethyl)phosphonic acid monoethyl ester typically involves the reaction of 2-chloroethanol with phosphonic acid derivatives under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
(2-Chloroethyl)phosphonic acid monoethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloroethyl)phosphonic acid monoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the (2-chloroethyl)phosphonic acid group into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)phosphonic acid monoethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in enzyme activity, gene expression, and cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) Diethyl (2-Chloroethyl)phosphonate
- Structure : Contains two ethyl ester groups instead of one (chemical formula: C₆H₁₄ClO₃P ).
- Properties: Higher hydrophobicity (density: 1.1570 g/cm³ at 20°C) compared to the monoethyl ester, affecting solubility in organic solvents .
- Applications : Used as an intermediate in pesticide synthesis and flame retardants. Its diethyl ester configuration reduces hydrolysis rates, enhancing environmental persistence .
(b) Ethephon [(2-Chloroethyl)phosphonic Acid]
- Structure : The parent acid lacking ester groups.
- Properties: Higher water solubility and acidity (pKa ~2.5). Degrades into ethylene, a plant growth hormone, and monochloroacetic acid (toxic byproduct) under alkaline conditions .
- Applications: Widely used as a plant growth regulator. The monoethyl ester derivative may offer slower ethylene release, reducing phytotoxicity risks compared to ethephon .
(c) Bis(2-Chloroethyl)phosphonic Acid Esters
- Structure : Two chloroethyl groups attached to phosphorus (e.g., tetrakis(2-chloroethyl) pyrophosphate).
- Properties : Increased chlorine content enhances flame-retardant properties but raises toxicity concerns (e.g., neurotoxicity) .
- Applications : Flame retardants in plastics; restricted due to environmental persistence .
Physicochemical and Toxicological Comparison
Biological Activity
(2-Chloroethyl)phosphonic acid monoethyl ester, commonly known as ethephon, is a systemic plant growth regulator that has garnered attention for its diverse biological activities. This compound acts primarily by releasing ethylene, a plant hormone that influences various physiological processes. The following sections will explore its biological activity, including effects on plant growth, metabolic changes in microorganisms, and case studies highlighting its applications.
Ethephon functions by hydrolyzing to release ethylene upon application, which triggers numerous physiological responses in plants. Ethylene is vital for processes such as fruit ripening, flower senescence, and leaf abscission. The biological activity of ethephon can be summarized as follows:
- Ethylene Release : Ethephon decomposes to release ethylene gas, which regulates growth and development.
- Growth Regulation : It inhibits stem elongation and promotes flowering in certain plant species.
- Stress Response : Ethephon enhances the plant's response to stress conditions, such as drought or pathogen attack.
Effects on Plant Growth
Research has demonstrated that ethephon significantly affects various aspects of plant growth and development. A comparative study involving cucumber plants showed that both ethephon and its monoethyl ester inhibited internode growth and induced gynoecious flowering. However, the effects of the ester persisted longer than those of the acid, suggesting differential biological activity between the two forms .
Table 1: Comparative Effects of Ethephon on Plant Growth
| Treatment | Internode Growth Reduction | Gynoecious Flowering Induction | Peroxidase Activity (Absorbance) |
|---|---|---|---|
| Control | 0% | No | Baseline |
| Ethephon (1 mM) | 40% | Yes | Increased |
| Monoethyl Ester (1 mM) | 50% | Yes | Moderate Increase |
Metabolic Changes in Microorganisms
Ethephon's biological activity extends beyond plants; it has been studied for its effects on microorganisms as well. For instance, research on Ganoderma lucidum revealed that treatment with ethephon enhanced mycelial growth and increased the accumulation of ganoderic acid by up to 90% compared to control groups. This suggests potential applications in biotechnology and pharmacology .
Case Study: Effects on Chlorella vulgaris
In another study, Chlorella vulgaris was treated with varying concentrations of ethephon. The results indicated significant metabolic changes:
- Increased levels of α-tocopherol and γ-aminobutyric acid (GABA).
- Altered fatty acid composition with higher saturated fatty acids and lower unsaturated fatty acids.
- Enhanced transcript levels of ethylene receptor genes following treatment .
Protein Degradation Induction
Ethephon has also been shown to induce protein degradation in plant tissues. A study involving tomato leaf discs demonstrated that exposure to ethephon resulted in the degradation of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) over time, correlating with an increase in pathogenesis-related proteins. This indicates a potential role for ethephon in stress responses through protein turnover regulation .
Safety and Toxicity
While ethephon is widely used in agriculture, understanding its safety profile is critical. The compound has been evaluated for toxicity and environmental impact. Studies indicate that when used according to recommended guidelines, ethephon poses minimal risk to human health and the environment . However, excessive application can lead to phytotoxic effects such as leaf scalding or premature fruit drop.
Q & A
Q. What are the established synthetic routes for (2-chloroethyl)phosphonic acid monoethyl ester, and how can reaction conditions be optimized for academic-scale synthesis?
The synthesis of (2-chloroethyl)phosphonic acid monoethyl ester typically involves phosphorylation of chloroethanol derivatives or selective esterification of phosphonic acid precursors. For example, palladium-catalyzed C–H activation has been used to synthesize structurally analogous phosphonic acid esters, where reaction parameters such as catalyst loading (e.g., 5 mol% Pd(OAc)₂), solvent polarity (DMF or toluene), and temperature (80–120°C) critically influence yield . Kinetic isotope effect (KIE) studies can validate reaction mechanisms, such as oxidative addition or reductive elimination pathways, by comparing deuterated and non-deuterated substrates . Optimization should prioritize reproducibility, scalability (mg to gram scale), and purity (>95% by GC-MS or NMR).
Q. Which analytical techniques are most effective for characterizing (2-chloroethyl)phosphonic acid monoethyl ester, and how can structural ambiguities be resolved?
Key techniques include:
- ³¹P NMR spectroscopy : Identifies phosphorus-containing functional groups (δ ~10–30 ppm for phosphonic esters) and quantifies purity.
- GC-MS : Detects volatile byproducts (e.g., chloroethanol) and confirms molecular ion peaks (e.g., m/z ≈ 184 for [M+H]⁺).
- FT-IR : Highlights P=O (~1250 cm⁻¹) and C-Cl (~700 cm⁻¹) stretching vibrations.
Ambiguities in esterification degree or chloroethyl group positioning can be resolved via HPLC coupled with tandem mass spectrometry (LC-MS/MS) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What safety protocols are recommended for handling (2-chloroethyl)phosphonic acid monoethyl ester in laboratory settings?
The compound exhibits moderate toxicity (LD₅₀ ~200–500 mg/kg in rodents via intraperitoneal injection) and releases toxic chlorine and peroxide vapors upon heating (>150°C) . Key protocols include:
- Use of fume hoods and PPE (nitrile gloves, lab coats).
- Storage in amber glass under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis.
- Emergency neutralization with 10% sodium bicarbonate for spills.
Regular air monitoring (via GC or colorimetric detectors) is advised in high-temperature reactions .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of (2-chloroethyl)phosphonic acid monoethyl ester in catalytic systems?
KIEs are measured using deuterium-labeled substrates to probe rate-determining steps. For example, deuterium substitution at the β-carbon of the chloroethyl group may reveal whether C–H bond cleavage (KIE > 2) or phosphorus-oxygen bond formation (KIE ~1) dominates. In palladium-catalyzed systems, KIE values >3 suggest oxidative addition as the rate-limiting step, while values <1.5 indicate ligand exchange or reductive elimination . Isotopic labeling of oxygen atoms in the phosphonic ester can further clarify hydrolytic stability under aqueous conditions.
Q. How do structural modifications (e.g., chloroethyl vs. methyl groups) impact the hydrolytic stability and reactivity of phosphonic acid esters?
Comparative studies show that electron-withdrawing groups (e.g., chloroethyl) increase electrophilicity at the phosphorus center, accelerating hydrolysis. For instance, (2-chloroethyl)phosphonic acid monoethyl ester hydrolyzes 10× faster in pH 7 buffer than its methyl analogue due to enhanced leaving-group ability. Stability can be quantified via accelerated aging tests (40–60°C, 70% humidity) with periodic ³¹P NMR analysis. Computational modeling (DFT) of transition states further predicts hydrolysis rates .
Q. What strategies address contradictory toxicity data for (2-chloroethyl)phosphonic acid monoethyl ester across in vitro and in vivo studies?
Discrepancies often arise from metabolic differences (e.g., esterase activity in vivo vs. buffer systems in vitro). To resolve this:
Q. What environmental fate and regulatory considerations apply to (2-chloroethyl)phosphonic acid monoethyl ester in academic research?
The compound is listed under EPA Significant New Use Rules (SNURs) due to potential bioaccumulation and aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna) . Researchers must:
Q. How can computational methods optimize the design of derivatives for specific applications (e.g., flame retardancy)?
Molecular dynamics (MD) simulations and QSAR models predict how substituents affect properties:
- Flame retardancy : Electron-deficient groups (e.g., chloroethyl) enhance radical scavenging. Phosphonic acid esters with chloroethyl groups show 20% higher LOI (Limiting Oxygen Index) than methyl analogues .
- Thermal stability : DFT calculations of bond dissociation energies (BDEs) identify weak points (e.g., P–O bonds) for degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
